molecular formula C30H26O2 B11975930 (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone CAS No. 6337-80-0

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone

Cat. No.: B11975930
CAS No.: 6337-80-0
M. Wt: 418.5 g/mol
InChI Key: UKPMUAIJGCXPBB-UHFFFAOYSA-N
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Description

The compound (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone is a complex organic molecule with potential applications in various fields. It is characterized by its unique structure, which includes multiple aromatic rings and functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by further reactions to introduce the ethyl and phenyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups enable it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares a similar core structure but lacks the ethyl and additional phenyl groups.

    4-Methylbenzophenone: Similar structure with a single methyl group on one of the aromatic rings.

    4,4’-Dimethylbenzophenone: Contains two methyl groups on the aromatic rings.

Uniqueness

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

CAS No.

6337-80-0

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

[4-[2-[4-(4-methylbenzoyl)phenyl]ethyl]phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C30H26O2/c1-21-3-13-25(14-4-21)29(31)27-17-9-23(10-18-27)7-8-24-11-19-28(20-12-24)30(32)26-15-5-22(2)6-16-26/h3-6,9-20H,7-8H2,1-2H3

InChI Key

UKPMUAIJGCXPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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